1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a polycyclic heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with a 1,2,4-oxadiazole ring and aromatic groups. The 1,2,4-oxadiazole moiety at the 3-position is linked to a 3,4-dimethylphenyl group, while the 5-position carries a 4-methylphenyl substituent. Such structural complexity is characteristic of compounds designed for high binding affinity in pharmaceutical or materials science applications.
Key structural features:
- Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core: Provides rigidity and hydrogen-bonding capacity due to carbonyl groups.
- 1,2,4-Oxadiazole ring: Enhances metabolic stability and electronic properties.
- Aromatic substituents: The 3,4-dimethylphenyl and 4-methylphenyl groups likely influence lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-12-4-8-16(9-5-12)28-21(29)18-19(22(28)30)27(26-24-18)11-17-23-20(25-31-17)15-7-6-13(2)14(3)10-15/h4-10,18-19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBWYPVUBVVEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the 3,4-dimethylphenyl and p-tolyl precursors, followed by the formation of the oxadiazole and triazole rings. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including its interactions with biological molecules and its effects on cellular processes.
Industry: The compound may be used in the development of new materials, including polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interactions with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways and biological processes. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related molecules from the literature, focusing on core heterocycles, substituents, and reported activities:
Key Observations:
Heterocyclic Diversity :
- The target compound’s pyrrolo-triazole-dione core is distinct from the pyrrolo-thiazolo-pyrimidine in but shares conformational rigidity with other fused systems.
- 1,2,4-Oxadiazole rings (as in the target and ) are favored for their metabolic stability compared to 1,3,4-oxadiazoles, which are more prone to hydrolysis.
Fluorinated vs.
Biological Activities: Triazole-thiadiazine hybrids ( ) exhibit anticancer and antimicrobial activities, suggesting the target compound may share similar pharmacological profiles.
Biological Activity
The compound 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a novel class of heterocyclic compounds with potential biological activities. Its complex structure includes both oxadiazole and pyrrolo-triazole moieties which are known for their diverse pharmacological properties.
The molecular formula of the compound is with a molecular weight of 440.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25 H24 N6 O2 |
| Molecular Weight | 440.5 g/mol |
| LogP (octanol-water partition) | 5.9431 |
| Polar Surface Area | 71.632 Ų |
| Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles demonstrated activity against various bacterial strains and fungi . The incorporation of oxadiazole into the pyrrolo-triazole framework may enhance the compound's efficacy against microbial pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been well documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The specific compound under investigation may share similar pathways due to its structural components.
Anticancer Activity
The biological activity of the compound also extends to anticancer effects. Research has indicated that pyrrolo-triazole derivatives possess cytotoxic properties against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Further studies are necessary to elucidate the specific pathways involved in the anticancer activity of this compound.
CNS Activity
Preliminary investigations suggest that oxadiazole derivatives can influence central nervous system (CNS) activity. Compounds with similar structures have been reported to exhibit anticonvulsant and CNS-stimulating effects . This aspect warrants further exploration to determine the neuropharmacological profile of the compound.
Study on Antimicrobial Efficacy
A comparative study evaluated various oxadiazole derivatives for their antimicrobial effectiveness. The results showed that compounds with higher lipophilicity (logP values) exhibited enhanced membrane penetration and antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Pathway Analysis
In a controlled experiment involving animal models induced with inflammation, administration of a related oxadiazole derivative resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways effectively .
Anticancer Mechanism Study
In vitro studies on cancer cell lines revealed that treatment with similar triazole derivatives led to G0/G1 phase arrest in the cell cycle and increased apoptosis rates. This indicates a potential mechanism by which the compound could exert its anticancer effects through cell cycle regulation and induction of programmed cell death .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step strategies, including cyclization and functional group coupling. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under optimized conditions (50°C, 16 hours in THF/water with CuSO₄ and sodium ascorbate) yields triazole intermediates . Solvent choice (e.g., DMF for polar intermediates) and catalysts (triethylamine for acid-sensitive steps) significantly affect purity and yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry of the triazole and oxadiazole rings, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like C=O (1670–1750 cm⁻¹) and N–H stretches. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational modeling predict biological activity, and what are its limitations?
Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to target enzymes like 14-α-demethylase (PDB: 3LD6). However, limitations include inaccuracies in solvation effects and conformational flexibility. Hybrid approaches combining density functional theory (DFT) for electronic properties and molecular dynamics (MD) for protein-ligand interactions improve reliability . Experimental validation through enzyme inhibition assays (e.g., microplate fluorimetry) is essential to confirm computational predictions .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Prodrug modification : Introducing hydrophilic groups (e.g., phosphate esters) to enhance solubility.
- Metabolic stability assays : Liver microsome studies identify metabolic hotspots for structural optimization.
- In vivo imaging : Radiolabeled analogs (e.g., ¹⁸F derivatives) track biodistribution .
Q. How do structural modifications influence physicochemical properties and bioactivity?
- Oxadiazole ring : Replacing the 3,4-dimethylphenyl group with electron-withdrawing substituents (e.g., –NO₂) increases electrophilicity, enhancing kinase inhibition but reducing solubility.
- Triazole core : Methylation at the N1 position improves metabolic stability by blocking cytochrome P450 oxidation.
- Pyrrolo-triazole-dione : Bulky substituents (e.g., 4-methylphenyl) sterically hinder off-target interactions, improving selectivity .
Q. What computational tools optimize reaction pathways for synthesis?
AI-driven platforms (e.g., ICReDD’s reaction path search algorithms) integrate quantum chemical calculations (Gaussian 09) with experimental data to predict optimal conditions. For example, Bayesian optimization narrows solvent/catalyst combinations, reducing trial-and-error by 60% . COMSOL Multiphysics models heat/mass transfer in reactors to scale up synthesis while maintaining yield .
Methodological Considerations
- Data contradiction analysis : Use Bland-Altman plots to compare computational vs. experimental IC₅₀ values, identifying systemic biases .
- Experimental design : Fractional factorial designs (e.g., Taguchi method) prioritize critical variables (temperature, catalyst loading) for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
